molecular formula C12H11N3O2S B14632127 Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 54029-14-0

Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B14632127
CAS No.: 54029-14-0
M. Wt: 261.30 g/mol
InChI Key: IWIVILFCFQNXTB-UHFFFAOYSA-N
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Description

Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a benzimidazole core, which is known for its biological activity, and a propargyl group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate typically involves the N-alkylation of a benzimidazole derivative with propargyl bromide. This reaction is often carried out in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification steps such as washing with water and brine, drying over sodium sulfate, and recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The propargyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is unique due to the combination of the benzimidazole core and the propargyl group, which provides a versatile platform for chemical modifications and potential biological activity.

Properties

CAS No.

54029-14-0

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

methyl N-(6-prop-2-ynylsulfanyl-1H-benzimidazol-2-yl)carbamate

InChI

InChI=1S/C12H11N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h1,4-5,7H,6H2,2H3,(H2,13,14,15,16)

InChI Key

IWIVILFCFQNXTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCC#C

Origin of Product

United States

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